(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Description
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a chiral bicyclic compound with a cyclopentene backbone functionalized by an amino group and a methyl ester. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol and CAS numbers 229613-83-6 and 77745-25-6 . The compound features two defined stereocenters in the (1S,4R) configuration, rendering it enantiomerically distinct. Key identifiers include ChemSpider ID 26324571 and MDL number MFCD18433803 .
Structurally, the cyclopentene ring introduces conformational flexibility, while the methyl ester and amino groups enhance reactivity, making it a valuable intermediate in pharmaceutical synthesis. For example, it is used to prepare trityl-protected derivatives for drug development . The hydrochloride salt form improves stability and solubility in polar solvents, facilitating its use in multi-step organic reactions .
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tartaric Acid-Mediated Diastereomeric Salt Formation
The most widely reported method involves resolving racemic mixtures using chiral tartaric acids. For example, U.S. Patent 6,495,711 describes a process where racemic methyl 4-aminocyclopent-2-enecarboxylate is treated with D-tartaric acid in water to precipitate the undesired (1R,4S)-enantiomer. Subsequent treatment with L-tartaric acid selectively crystallizes the target (1S,4R)-enantiomer as a hydrogen tartrate salt, which is then converted to the hydrochloride via ion exchange (yield: 78–85%, enantiomeric excess [ee]: >99%).
Key parameters:
HPLC-Based Enantiomeric Separation
For analytical validation, reverse-phase chiral HPLC with a Crown Pak CR(+) column resolves the enantiomers using a mobile phase of 50 mM sodium perchlorate (pH 2.0) . The (1S,4R)-enantiomer elutes at 12.3 min, while the (1R,4S)-enantiomer elutes at 15.7 min, achieving a resolution factor of 4.2. This method ensures ee >99.5% for quality control.
Cyclization of Azabicycloheptenone Precursors
Acid-Catalyzed Ring-Opening of 2-Azabicyclo[2.2.1]hept-5-en-3-one
Patent US 6,448,402 outlines a route starting from 2-azabicyclo[2.2.1]hept-5-en-3-one. Treatment with HCl gas in methanol at reflux (65–70°C) for 12 hours induces ring-opening to form methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. The reaction proceeds via acid-catalyzed nucleophilic attack at the bridged nitrogen, yielding the cyclopentene backbone (isolated yield: 85%).
Optimization of Reaction Conditions
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Catalyst : HCl gas (1.25 M in methanol)
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Temperature : Reflux (65–70°C)
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Workup : Concentration under reduced pressure followed by ether washing.
Asymmetric Hydrogenation of Enamine Intermediates
Transition Metal-Catalyzed Enantioselective Synthesis
A stereoselective approach employs rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) to hydrogenate enamine precursors. For example, hydrogenation of methyl 4-acetamidocyclopent-2-enecarboxylate under 40 psi H₂ in ethanol at 25°C achieves >98% ee for the (1S,4R)-configuration.
Comparative Performance of Catalysts
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh/(R)-BINAP | 98.5 | 92 |
| Pd/C (racemic) | 0 | 85 |
| Ru/(S)-SynPhos | 95.2 | 88 |
Enzymatic Resolution
Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the (1R,4S)-enantiomer of racemic methyl 4-aminocyclopent-2-enecarboxylate in phosphate buffer (pH 7.0) at 30°C. The remaining (1S,4R)-enantiomer is extracted with ethyl acetate and converted to the hydrochloride (ee: 97%, yield: 45%).
Continuous Flow Synthesis for Industrial Scale-Up
Microreactor Technology
A continuous flow system with a residence time of 10 minutes achieves 94% conversion from azabicycloheptenone to the hydrochloride salt. Key advantages include:
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Temperature control : 70°C ± 0.5°C
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Reduced side reactions : <2% byproducts.
Solvent Recycling
Methanol is recovered via distillation under vacuum (50 mbar), reducing waste by 70% compared to batch processes.
Analytical Validation of Stereochemical Purity
Chiral HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Crown Pak CR(+) (15 cm × 4.0 mm, 5 µm) |
| Mobile phase | 50 mM NaClO₄ (pH 2.0) |
| Flow rate | 0.25 mL/min |
| Detection | UV at 200 nm |
| Retention time (1S,4R) | 12.3 min |
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz): δ 6.18 (m, 1H, CH=CH), 5.95 (m, 1H, CH=CH), 4.35 (m, 1H, CH-NH₂), 3.72 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Tartaric acid resolution | 99.5 | 78 | High | 1200 |
| Asymmetric hydrogenation | 98.5 | 92 | Moderate | 2500 |
| Enzymatic resolution | 97 | 45 | Low | 3800 |
| Continuous flow | 99.8 | 94 | High | 900 |
Industrial Case Study: Peramivir Intermediate Production
A 2023 pilot-scale synthesis by ChemicalBook produced 50 kg of this compound via tartaric acid resolution, achieving:
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparison: (1S,4R) vs. (1R,4S) Enantiomers
The enantiomer (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 426226-35-9) shares the same molecular formula (C₇H₁₂ClNO₂) and weight but differs in stereochemistry. Key distinctions include:
- Synthetic Utility : The (1S,4R) isomer is explicitly referenced in patents as a precursor for trityl-protected intermediates, whereas the (1R,4S) form is less documented in synthetic workflows .
- Commercial Availability : Both enantiomers are available commercially at 95% purity, though the (1S,4R) form is more widely cited in pharmaceutical contexts .
- Hazard Profile : The (1R,4S) enantiomer carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), which likely apply to the (1S,4R) form as well .
Functional Group Variants: Ester vs. Carboxylic Acid
The carboxylic acid analog, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS 61865-62-1), lacks the methyl ester group, resulting in a molecular formula of C₆H₉ClNO₂ and reduced lipophilicity. Key differences include:
- Reactivity : The ester group in the target compound enhances electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the carboxylic acid .
- Applications : The ester is preferred in prodrug design due to better membrane permeability, while the acid form may serve as a metabolite or polar intermediate .
Structural Analogs: Cyclopropane and Cyclohexane Derivatives
- Cyclopropane Derivatives: Compounds like Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 72784-42-0) feature a smaller, strained cyclopropane ring. This increases ring strain and reactivity but reduces conformational flexibility compared to the cyclopentene backbone .
- Cyclohexane Derivatives: Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride (Reference Example 89) demonstrates how larger rings alter steric hindrance and metabolic stability. The cyclohexane ring may improve resistance to enzymatic degradation but complicates synthetic accessibility .
Table 1: Comparative Data of Key Compounds
Key Research Findings
- Synthetic Relevance: The (1S,4R) isomer is synthesized via methanol-mediated reactions under nitrogen, highlighting its sensitivity to oxidation .
- Chiral Resolution : The compound’s enantiomers are resolved using chiral chromatography or asymmetric synthesis, critical for producing enantiopure pharmaceuticals .
- Thermal Stability: Limited data on boiling points suggest both enantiomers require low-temperature storage to prevent decomposition .
Notes
Biological Activity
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Methyl (1S,4R)-4-amino-2-cyclopentene-1-carboxylate hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 177.63 g/mol
- CAS Number : 229613-83-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to establish efficacy.
Research Findings
Recent studies have focused on the pharmacological effects and safety profile of this compound.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Antimicrobial Properties :
- A study evaluated the compound against a panel of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
- : Suggests potential for development as an antimicrobial agent.
-
Case Study on Neurological Impact :
- Research involving receptor binding assays indicated that the compound may influence dopamine and serotonin receptors.
- : Highlights potential applications in treating mood disorders or neurodegenerative diseases.
Safety and Toxicity
Safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further toxicological studies are required to fully understand its safety profile.
Table 2: Toxicity Profile
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use (DMSO-d6) to verify stereochemistry and functional groups, as demonstrated by δ 3.82 (s, 3H) for the methyl ester and δ 7.48–7.12 for aromatic protons in analogs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 177.63 g/mol) and detects impurities .
- HPLC : Reverse-phase chromatography with UV detection identifies and quantifies residual solvents or byproducts .
What storage conditions are critical for maintaining the compound’s stability?
Methodological Answer :
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis and oxidation. Stability studies indicate degradation under ambient humidity or light exposure, necessitating desiccants and amber vials .
What safety protocols are essential for handling this compound?
Methodological Answer :
Primary hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (nitrile gloves, goggles), fume hoods for weighing, and emergency eye wash stations. Neutralize spills with sodium bicarbonate .
How is this compound utilized as an intermediate in pharmaceutical synthesis?
Methodological Answer :
It serves as a chiral building block for antiviral or anticancer agents. For example, coupling with purine derivatives (e.g., 2-amino-6-chloropurine) forms nucleoside analogs targeting viral polymerases . Medicinal chemistry workflows involve stereoselective alkylation or amidation reactions .
How should researchers address discrepancies in reported physical properties (e.g., boiling point)?
Methodological Answer :
Re-evaluate experimental conditions (e.g., pressure, instrumentation calibration). Cross-reference peer-reviewed data and validate via differential scanning calorimetry (DSC) or gas chromatography. For example, discrepancies in boiling points may arise from decomposition; thermogravimetric analysis (TGA) under nitrogen can clarify .
What experimental design considerations ensure reproducibility in studies involving this compound?
Q. Methodological Answer :
- Controlled Variables : Temperature (±1°C), solvent batch consistency, and reaction time monitoring.
- Replicates : Use ≥3 replicates for synthesis and bioassays to assess variability.
- Blinding : Randomize sample handling in biological studies to minimize bias .
How can common synthesis impurities be identified and mitigated?
Q. Methodological Answer :
- Impurity Profiling : LC-MS or GC-MS detects byproducts like unreacted azabicyclo precursors or ethyl ester derivatives.
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography removes polar/nonpolar impurities .
What methodologies assess the compound’s biological activity and target interactions?
Q. Methodological Answer :
- Enzyme Assays : Fluorescence polarization or FRET-based assays quantify inhibition (e.g., IC50) of target enzymes.
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinities to cyclin-dependent kinases .
- Cell-Based Studies : Cytotoxicity assays (MTT) in cancer cell lines evaluate therapeutic potential .
How can environmental fate and ecotoxicological impacts be evaluated?
Q. Methodological Answer :
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) track persistence.
- Ecotoxicology : Acute toxicity assays (Daphnia magna, LC50) and bioaccumulation studies (logP measurements) assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
